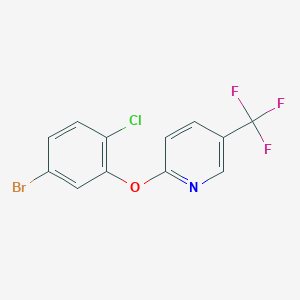![molecular formula C14H14ClN5O B8518201 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol](/img/structure/B8518201.png)
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is a complex organic compound that features a unique structure combining an imidazo[1,5-a]pyrazine moiety with a tetrahydroindazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Construction of the tetrahydroindazole ring: This step involves the cyclization of a suitable precursor, often under reductive conditions using catalysts like palladium on carbon.
Final coupling: The imidazo[1,5-a]pyrazine and tetrahydroindazole fragments are coupled using cross-coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
- 4-{8-chloroimidazo[1,5-a]pyrazin-3-yl}morpholine
Uniqueness
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is unique due to its combined structural features, which confer distinct chemical and biological properties. Its tetrahydroindazole ring provides additional stability and potential for diverse interactions compared to simpler analogs.
Eigenschaften
Molekularformel |
C14H14ClN5O |
|---|---|
Molekulargewicht |
303.75 g/mol |
IUPAC-Name |
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol |
InChI |
InChI=1S/C14H14ClN5O/c1-19-10-3-2-4-14(21,9(10)7-18-19)13-17-8-11-12(15)16-5-6-20(11)13/h5-8,21H,2-4H2,1H3 |
InChI-Schlüssel |
YWLRVYJSXBXUNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(CCC2)(C3=NC=C4N3C=CN=C4Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-hydroxymethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8518121.png)

![6-[2-(Dimethylamino)ethoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8518126.png)

![1-Phenyl-2-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B8518154.png)

![2-(5-amino-2-tert-butyl-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B8518164.png)
![Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-](/img/structure/B8518184.png)






